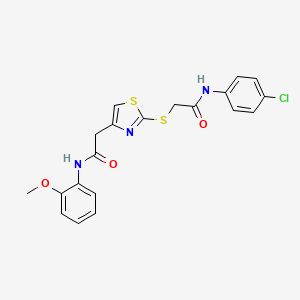
N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S2 and its molecular weight is 447.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C18H19ClN2O2S
- Molecular Weight : 364.87 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from structural information.
1. Anticancer Activity
Research has indicated that thiazole-based compounds exhibit significant anticancer properties. Specifically, derivatives containing the thiazole moiety have shown cytotoxic effects against various cancer cell lines.
- Case Study : A study on related thiazole compounds demonstrated that modifications in the structure significantly influenced their cytotoxicity. For instance, compounds with a piperazine or piperidine ring exhibited enhanced activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values as low as 2.32 µg/mL for the most potent derivatives .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
The presence of electron-donating groups on the phenyl ring was noted to enhance activity, suggesting a structure-activity relationship that could guide future synthesis .
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound may share similar characteristics with other thiazole-containing structures that have shown promising antibacterial effects.
- Research Findings : A study highlighted that certain thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-releasing substituents on the aromatic rings was crucial for enhancing antimicrobial efficacy .
| Compound | Activity Type | Standard Comparison |
|---|---|---|
| 43a | Antibacterial | Comparable to norfloxacin |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as increasing the Bax/Bcl-2 ratio and activating caspases.
- Cell Cycle Arrest : It has been observed that certain derivatives can cause cell cycle arrest at critical phases, thereby inhibiting cancer cell proliferation.
- Antimicrobial Mechanisms : The exact mechanisms for antimicrobial action are less well-defined but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
特性
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-27-17-5-3-2-4-16(17)24-18(25)10-15-11-28-20(23-15)29-12-19(26)22-14-8-6-13(21)7-9-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZKMVMFBNXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














